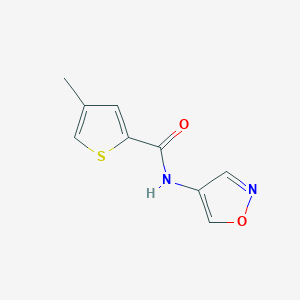

4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-2-8(14-5-6)9(12)11-7-3-10-13-4-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDNFRKFXLPODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets are still under investigation .

Antioxidant Activity

The compound has also shown promising antioxidant properties. It may protect cells from oxidative damage caused by free radicals, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS).

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide may have anti-inflammatory and analgesic effects. The compound's interaction with specific receptors involved in pain signaling pathways could lead to therapeutic applications in managing chronic pain conditions.

Anti-cancer Potential

The compound has been evaluated for its anti-proliferative effects against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), and prostate cancer (PC-3). Results from MTT assays indicate that it can inhibit cancer cell growth, suggesting potential as a chemotherapeutic agent .

Materials Science

Polymer Chemistry

In materials science, 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide can be utilized as a building block for synthesizing functional polymers. Its thiophene moiety contributes to the electronic properties of the resulting materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conductive Materials

The incorporation of this compound into conductive polymer matrices enhances their electrical conductivity and thermal stability. This property is beneficial for developing advanced materials used in sensors and energy storage devices.

Agricultural Chemistry

Pesticidal Properties

Studies have indicated that 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide possesses pesticidal properties. Its application in agriculture could help manage pests effectively while minimizing environmental impact. The compound's mode of action may involve interference with insect neurotransmission pathways or metabolic processes .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Features

Key Observations:

Core Structure: Unlike the benzene or pyridine backbones in compounds, the target molecule employs a thiophene ring , which is more electron-rich due to sulfur’s polarizability. This may enhance π-π stacking interactions in biological systems .

Heterocyclic Components: The 1,2-oxazole group in the target compound is distinct from the 1,2,4-oxadiazole (Compound 15), isoxazole (Compounds 25, 35), and thiazole (Compound 40) moieties in analogs. These differences influence hydrogen-bonding capacity and metabolic stability. For example, oxadiazoles are known for high metabolic resistance, whereas thiazoles may exhibit improved bioavailability .

Molecular Weight: The target compound’s lower molecular weight (208.24 vs.

Actividad Biológica

4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring linked to an oxazole moiety, with a methyl group at the 4-position of the thiophene. Its molecular formula is with a molecular weight of approximately 208.24 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 1421583-74-5 |

Synthesis

The synthesis of 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide typically involves several key steps:

- Formation of the Oxazole Ring : This can be achieved through cycloaddition reactions, often using copper or ruthenium catalysts.

- Attachment of the Methyl Group : Methylation is performed using suitable alkylating agents.

- Formation of the Thiophene Ring : Methods such as the Gewald reaction are used to synthesize the thiophene.

- Amide Bond Formation : The final step involves coupling the oxazole and thiophene components through amide bond formation using coupling agents like N,N’-carbonyldiimidazole (CDI) .

Antimicrobial Properties

Research indicates that 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating specific biochemical pathways. For instance, compounds with similar structures have been reported to increase p53 expression and activate caspase pathways, leading to programmed cell death .

| Cell Line | IC₅₀ Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptotic pathways |

| A549 | 10.38 | Cell cycle arrest |

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It may interact with inflammatory mediators or enzymes involved in inflammatory pathways, contributing to its therapeutic profile in conditions characterized by inflammation .

While the exact mechanisms remain under investigation, the following points summarize potential modes of action:

- Receptor Interaction : The oxazole ring may interact with biological receptors or enzymes, influencing their activity.

- Enzyme Modulation : The compound could modulate enzyme activities related to inflammatory responses or cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide:

- Anticancer Activity : A study on oxazole derivatives revealed that modifications at specific positions significantly enhanced anticancer potency against breast cancer cell lines .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties against resistant bacterial strains, indicating a need for further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(1,2-oxazol-4-yl)thiophene-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis of thiophene-carboxamide derivatives typically involves coupling thiophene-2-carboxylic acid derivatives with heterocyclic amines. For example, analogous compounds like 5-amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9a,b) were synthesized via refluxing ethanol with isothiocyanates, achieving yields of ~76% . To improve yields, consider:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalysis : Use coupling agents like EDCI or HOBt for amide bond formation.

- Temperature control : Prolonged heating (e.g., 20 hours for cyclization) may stabilize intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Full characterization requires:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions. For example, in thieno-triazepine derivatives, aromatic protons resonate at δ 6.8–7.5 ppm, while carbonyl carbons appear at ~165–170 ppm .

- Mass spectrometry : Validate molecular weight (e.g., M⁺ peaks at 273.31 g/mol for similar compounds) .

- Chromatography : TLC (Rf values) and HPLC to assess purity (>95% recommended for pharmacological studies) .

Q. What theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Link synthesis and analysis to:

- Retrosynthetic analysis : Break down the molecule into thiophene and oxazole precursors.

- Hammett constants : Predict electronic effects of substituents on reactivity .

- QSAR models : Correlate structural features (e.g., methyl group at position 4) with bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) optimize the compound’s pharmacological profile?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., oxazole’s nitrogen lone pairs for hydrogen bonding) .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., T-type Ca²⁺ channels, as seen in analogous sulfonamide-thiophene hybrids) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorptions)?

- Methodological Answer :

- Variable temperature NMR : Detect dynamic processes (e.g., rotational isomerism in the oxazole ring) .

- 2D-COSY/HMBC : Assign overlapping signals (e.g., distinguish thiophene C-H couplings from oxazole protons) .

- Control experiments : Synthesize analogs with selective deuterium labeling to isolate spectral contributions .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀ values via fluorogenic substrates) .

- CRISPR/Cas9 knockouts : Confirm target specificity (e.g., silence T-type Ca²⁺ channels to verify functional dependency) .

- Metabolomics : Track downstream metabolic changes using LC-MS .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.